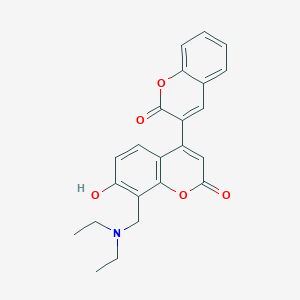

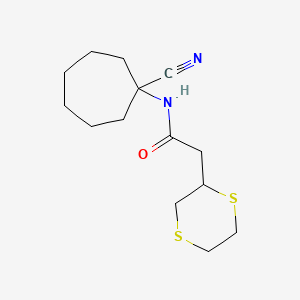

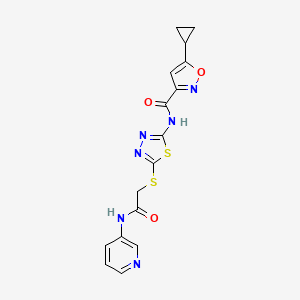

8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of 3-substituted coumarin . Coumarins are efficient sensitizers for light-sensitive unsaturated materials such as unsaturated vesiculators which release a gas upon exposure to radiation, unsaturated monomers and photocrosslinkable unsaturated polymers, and azides such as photocrosslinkable polymeric azides used in photomechanical resists and lithographic plates .

Synthesis Analysis

The synthesis of similar coumarin-based fluorescence probes has been reported . These probes showed an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) . Another study reported the synthesis of four 7-(N,N-diethylamino)-3-azo coumarin dyes with different substitutions at the 4-position of the phenylazo core .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The molecular formula is C27H28N2O5 .Chemical Reactions Analysis

As a type of 3-substituted coumarin, this compound can act as an efficient sensitizer for light-sensitive unsaturated materials . It’s also known that certain coumarins will function as fluorescent brighteners .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, boiling point of 696.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±2.2 mmHg at 25°C, enthalpy of vaporization of 102.1±3.0 kJ/mol, flash point of 375.3±31.5 °C, index of refraction of 1.638, molar refractivity of 129.3±0.3 cm3, and a molar volume of 359.5±3.0 cm3 .科学的研究の応用

Antitumor Activity

The synthesis of coumarin derivatives has long fascinated organic and medicinal chemists due to their diverse pharmacological activities. In particular, coumarins have shown promise as antitumor agents. Researchers have evaluated the antitumor activity of several compounds derived from 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. Notably, pyrazolo [1,5-a]pyrimidine 7c, thiazole 23g, and 1,3,4-thiadiazole 18a demonstrated significant antitumor effects against liver carcinoma (HEPG2-1) cells .

Heterocycle Synthesis

The compound serves as a versatile precursor for synthesizing various heterocycles. Researchers have successfully prepared coumarin derivatives containing pyrazolo [1,5-a]pyrimidine, tetrazolo [1,5-a]pyrimidine, imidazo [1,2-a]pyrimidine, pyrazolo [3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles. These heterocycles find applications in drug discovery, materials science, and bioorganic chemistry .

Dye Synthesis

7-Diethylamino-3-(4-oxo-3H-quinazolin-2-yl)-2H-chromen-2-one dyes can be synthesized from 8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one. These dyes have potential applications in the textile industry, imaging, and optoelectronics .

Knoevenagel Condensation

The compound participates in Knoevenagel condensation reactions, leading to the formation of interesting derivatives. For instance, it reacts with malononitrile to yield 2-(2-hydroxy-1-(2-oxo-2H-chromen-3-yl)ethylidene)malononitrile. Such reactions are valuable for constructing complex molecules .

Phototriggering Properties

Coumarin derivatives, including those derived from this compound, exhibit phototriggering properties. These molecules can be used in photoresponsive materials, sensors, and light-controlled drug release systems .

Other Biological Activities

While antitumor activity is a highlight, coumarin derivatives often possess additional biological properties. These include analgesic, anti-inflammatory, anticoagulant, and fungicidal effects. Researchers continue to explore their potential in various therapeutic contexts .

将来の方向性

特性

IUPAC Name |

8-(diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-3-24(4-2)13-18-19(25)10-9-15-16(12-21(26)29-22(15)18)17-11-14-7-5-6-8-20(14)28-23(17)27/h5-12,25H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTICTQWPUDWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Diethylaminomethyl)-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785658.png)

![Methyl [1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2785660.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2785662.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![(E)-methyl 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2785669.png)

![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)